5-(Pyridin-3-yloxy)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-3-yloxy)isophthalic acid is an organic compound with the molecular formula C13H9NO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yloxy)isophthalic acid typically involves the reaction of isophthalic acid with 3-hydroxypyridine under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine (TEA). The reaction is carried out at elevated temperatures, often around 100-120°C, for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yloxy)isophthalic acid can undergo various chemical reactions, including:
Coordination Reactions: It forms coordination complexes with metal ions, which are useful in the synthesis of MOFs and coordination polymers.
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Coordination Reactions: Common reagents include metal salts such as Mn(CH3COO)2, Zn(NO3)2, and Pb(NO3)2.
Substitution Reactions: Reagents such as halogens, alkylating agents, and nucleophiles can be used under various conditions, depending on the desired substitution.
Major Products
The major products of these reactions include various metal-organic frameworks and coordination polymers, which have unique structural and functional properties .
Scientific Research Applications
5-(Pyridin-3-yloxy)isophthalic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 5-(Pyridin-3-yloxy)isophthalic acid exerts its effects is primarily through its ability to form stable coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the metal ion and the specific application. For example, in catalysis, the metal center can facilitate chemical reactions, while in biological applications, the complex can interact with biomolecules to produce a desired effect .
Comparison with Similar Compounds
Similar Compounds
5-(Pyridin-3-yl)isophthalic acid: Similar in structure but lacks the oxygen atom connecting the pyridine ring to the isophthalic acid moiety.
5-(Pyridin-4-yloxy)isophthalic acid: Similar structure but with the pyridine ring attached at the 4-position instead of the 3-position.
Uniqueness
5-(Pyridin-3-yloxy)isophthalic acid is unique due to its bifunctional nature, allowing it to form diverse coordination complexes with various metal ions. This versatility makes it particularly valuable in the synthesis of MOFs and coordination polymers with unique structural and functional properties .
Properties
Molecular Formula |
C13H9NO5 |
---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
5-pyridin-3-yloxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H9NO5/c15-12(16)8-4-9(13(17)18)6-11(5-8)19-10-2-1-3-14-7-10/h1-7H,(H,15,16)(H,17,18) |
InChI Key |
BEGVVVLURBAYNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.